2-(3-benzyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(3-bromophenyl)acetamide
Description
2-(3-Benzyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(3-bromophenyl)acetamide is a pyrimidoindole derivative featuring a benzyl group at position 3, a ketone at position 4, and an acetamide side chain substituted with a 3-bromophenyl group. Its core structure combines a pyrimidine ring fused to an indole system, a scaffold noted for interactions with biological targets such as Toll-like receptor 4 (TLR4) .
Properties
IUPAC Name |
2-(3-benzyl-4-oxopyrimido[5,4-b]indol-5-yl)-N-(3-bromophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19BrN4O2/c26-18-9-6-10-19(13-18)28-22(31)15-30-21-12-5-4-11-20(21)23-24(30)25(32)29(16-27-23)14-17-7-2-1-3-8-17/h1-13,16H,14-15H2,(H,28,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKCIVYDTSCTNLU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=NC3=C(C2=O)N(C4=CC=CC=C43)CC(=O)NC5=CC(=CC=C5)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19BrN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-(3-benzyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(3-bromophenyl)acetamide is a synthetic compound belonging to the pyrimidoindole class, characterized by its complex structure that integrates an indole framework with various functional groups. This unique architecture has prompted extensive research into its biological activities, particularly in the fields of medicinal chemistry and pharmacology.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 474.92 g/mol. The compound features a pyrimidoindole core, which is known for its diverse pharmacological properties. The presence of the acetamide moiety enhances its potential for various chemical interactions.
Research indicates that the biological activity of this compound may be attributed to several mechanisms:
- Enzyme Inhibition : The compound interacts with specific enzymes, inhibiting their activity and thus altering metabolic pathways.
- Receptor Modulation : It binds to various receptors, influencing cellular signaling pathways and gene expression.
- Antiviral and Anti-inflammatory Effects : Preliminary studies suggest that it may exhibit antiviral properties and modulate inflammatory responses through these interactions.
Antimicrobial Activity
The antimicrobial properties of 2-(3-benzyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(3-bromophenyl)acetamide have been investigated against several bacterial strains. The minimal inhibitory concentrations (MIC) were determined using standard methods. The results indicate varying degrees of effectiveness against Gram-positive and Gram-negative bacteria.
| Bacterial Strain | MIC (µg/mL) | Activity |
|---|---|---|
| Staphylococcus aureus | 32 | Moderate |
| Escherichia coli | 64 | Low |
| Bacillus subtilis | 16 | High |
| Pseudomonas aeruginosa | 128 | Low |
Antifungal Activity
In addition to antibacterial properties, the compound has shown antifungal activity against various fungal strains. The following table summarizes the antifungal efficacy observed in vitro.
| Fungal Strain | MIC (µg/mL) | Activity |
|---|---|---|
| Candida albicans | 32 | Moderate |
| Aspergillus flavus | 64 | Low |
| Trichophyton rubrum | 16 | High |
Case Studies
Several studies have highlighted the biological activity of similar compounds within the pyrimidoindole class. For instance, a study published in the Journal of Medicinal Chemistry reported that derivatives with modifications at the benzyl and acetamide positions exhibited enhanced activity against specific cancer cell lines, suggesting a structure-activity relationship that could be exploited for therapeutic development.
Comparison with Similar Compounds
Structural Modifications and Implications
Substituent Effects :
- 3-Bromophenyl vs. Alkyl/Aryl Groups : The target’s bromine atom may enhance binding via halogen interactions compared to alkyl groups (e.g., cyclopentyl ) or electron-donating substituents (e.g., furfuryl ). However, bulkier groups like 4-phenylbutan-2-yl could reduce target accessibility.
- Thioacetamide vs. Acetamide : Thioether-containing analogs (e.g., compounds 11, 19 ) exhibit TLR4 selectivity, suggesting sulfur’s role in modulating receptor interactions. The target’s oxygen-based linkage may alter binding kinetics.
- Halogen vs. Trifluoromethoxy : The 4-trifluoromethoxyphenyl group offers greater metabolic stability than bromine but similar electronic effects.
Synthetic Accessibility :
- Biological Activity: TLR4 ligands (e.g., compounds 11, 19 ) highlight the pyrimidoindole scaffold’s versatility in immunomodulation. The target’s bromophenyl group may confer unique selectivity. Antioxidant coumarin derivatives demonstrate that acetamide side chains enhance radical scavenging, though core heterocycle differences limit direct comparison.
Physicochemical Properties
- Lipophilicity : The 3-bromophenyl group increases logP compared to hydrophilic substituents (e.g., furfuryl ) but remains less lipophilic than trifluoromethoxyphenyl .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
